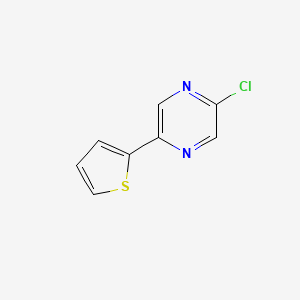

2-Chloro-5-(2-thienyl)pyrazine

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds form a vast and vital class of organic molecules that are fundamental to life and technology. britannica.comresearchgate.net Pyrazine (B50134), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a prominent member of this family. britannica.comwikipedia.org These compounds are not only prevalent in natural products but also serve as crucial scaffolds in medicinal chemistry and materials science. tandfonline.comresearchgate.net The electronic properties and bonding capabilities of the nitrogen atoms, such as their ability to form hydrogen bonds and act as electron acceptors, often impart desirable biological activities and material properties to these molecules. researchgate.netnih.gov

The study of pyrazine derivatives is a dynamic area of research, with scientists continually exploring new synthetic methods and applications. tandfonline.com The fusion of a pyrazine ring with other heterocyclic systems, like thiophene (B33073), creates hybrid structures with unique electronic and steric characteristics. This fusion is a key strategy in the design of advanced functional molecules.

Significance of Pyrazine and Thiophene Moieties in Advanced Organic Synthesis

Both pyrazine and thiophene rings are independently significant in the realm of advanced organic synthesis. Pyrazines are recognized for their diverse pharmacological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov They also serve as versatile building blocks in the synthesis of complex molecules and functional materials. tandfonline.com The electron-deficient nature of the pyrazine ring makes it a useful component in the design of "push-pull" systems, which are important in the development of materials with nonlinear optical properties. mdpi.com

Thiophene, a five-membered sulfur-containing heterocycle, shares some aromatic characteristics with benzene (B151609). britannica.com It is a crucial component in the development of conducting polymers and organic semiconductors. researchgate.netmdpi.com The fusion of a thiophene ring to a pyrazine core, as seen in thieno[3,4-b]pyrazines, can lead to materials with low band gaps, a desirable property for applications in organic electronics such as organic photovoltaics and field-effect transistors. researchgate.netsemanticscholar.orgresearchgate.net The combination of these two moieties in 2-Chloro-5-(2-thienyl)pyrazine therefore creates a molecule with inherent potential for a wide range of applications. The chlorine atom at the 2-position provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the facile synthesis of more complex derivatives. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 912762-30-2 |

| Molecular Formula | C8H5ClN2S |

| Molecular Weight | 196.66 g/mol |

This data is compiled from various chemical suppliers and databases. accelachem.com

Current Research Trajectories and Future Perspectives for Pyrazine-Thiophene Systems

Current research involving pyrazine-thiophene systems is largely focused on two main areas: medicinal chemistry and materials science. In medicinal chemistry, the unique structural and electronic properties of these fused systems are being exploited to design novel therapeutic agents. The combination of the pyrazine and thiophene rings can lead to compounds with enhanced biological activity and target specificity. researchgate.netnih.gov

In the field of materials science, the focus is on developing novel organic electronic materials. The intramolecular charge transfer (ICT) that can occur between the electron-donating thiophene and the electron-accepting pyrazine is a key feature being explored. mdpi.comacs.org This ICT character is crucial for creating materials with tailored optical and electronic properties. Research is ongoing to synthesize and study oligomers and polymers based on thieno[3,4-b]pyrazine (B1257052) units to understand the relationship between their structure and properties, such as their band gap and charge carrier mobility. mdpi.comsemanticscholar.org

The future of pyrazine-thiophene systems appears bright, with significant potential for further discoveries. The development of more efficient synthetic routes will enable the creation of a wider variety of derivatives with diverse functionalities. researchgate.net In medicinal chemistry, a deeper understanding of the structure-activity relationships will guide the design of more potent and selective drugs. In materials science, the continued exploration of these systems is expected to lead to the development of next-generation organic electronic devices with improved performance and stability.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-thiophen-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYCGRPUJHTKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587577 | |

| Record name | 2-Chloro-5-(thiophen-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912762-30-2 | |

| Record name | Pyrazine, 2-chloro-5-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912762-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(thiophen-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 2 Chloro 5 2 Thienyl Pyrazine Scaffold

Halogen Reactivity: Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine (B50134) Ring

The chlorine atom on the 2-Chloro-5-(2-thienyl)pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction characteristic of electron-deficient aromatic systems like pyrazine. The presence of two nitrogen atoms in the pyrazine ring withdraws electron density, facilitating the attack of nucleophiles on the carbon atom bearing the chlorine. This reactivity is a cornerstone for introducing a wide array of functional groups onto the pyrazine core.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, followed by the elimination of the chloride leaving group, which restores the aromaticity of the ring. rsc.org The reaction is particularly efficient with electron-deficient heterocycles.

Common nucleophiles used in SNAr reactions with chloropyrazines include amines, alcohols, and thiols, leading to the formation of aminopyrazines, alkoxypyrazines, and thiopyrazines, respectively. For instance, palladium-catalyzed Buchwald-Hartwig amination provides a powerful method for C-N bond formation, coupling aryl halides with various amines under relatively mild conditions. wikipedia.orgtcichemicals.com This reaction is applicable to a wide range of substrates, including complex heterocyclic systems. rsc.orgucl.ac.uk Similarly, reactions with thiols can proceed readily to form aryl thioethers. wikipedia.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloro-Heterocycles

| Nucleophile | Reagent Type | Resulting Functional Group | Potential Product from this compound |

|---|---|---|---|

| Primary/Secondary Amine | N-Nucleophile | Amino (-NRR') | 2-(Alkyl/Arylamino)-5-(2-thienyl)pyrazine |

| Alcohol/Phenol | O-Nucleophile | Ether (-OR) | 2-(Alkoxy/Aryloxy)-5-(2-thienyl)pyrazine |

This table illustrates potential transformations based on established reactivity patterns of similar heterocyclic compounds.

Thienyl Moiety Transformations and Functionalization

The thienyl group at the 5-position of the pyrazine ring offers another reactive handle for derivatization. Thiophene (B33073) is an electron-rich aromatic heterocycle and can undergo various transformations, most notably electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution on an unsubstituted thiophene typically occurs at the C2 position. However, in 2-(pyrazin-2-yl)thiophene, the existing substitution at C2 directs further functionalization to other positions on the thiophene ring, often C5.

More modern and selective methods involve direct C-H functionalization. Palladium-catalyzed direct arylation, for example, has been used to functionalize the thiophene ring in thieno-fused pyrazines and pyridines. mdpi.com This allows for the formation of C-C bonds without the need for pre-functionalization (e.g., halogenation or boronation) of the thiophene ring. Suzuki-Miyaura cross-coupling reactions are also highly effective for creating new C-C bonds. For example, a bromo-substituted thienyl pyrazine can be coupled with various aryl boronic acids to generate more complex bi-aryl structures. google.comresearchgate.netresearchgate.netorganic-chemistry.org

Table 2: Potential Functionalization Reactions of the Thienyl Moiety

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Potential Product |

|---|---|---|---|

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | C5 of Thiophene | 2-Chloro-5-(5-bromo-2-thienyl)pyrazine |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | C5 of Thiophene (if pre-halogenated) | 2-Chloro-5-(5-aryl-2-thienyl)pyrazine |

This table outlines potential derivatizations based on known thiophene chemistry.

Regioselective Modifications of the Pyrazine Core

Beyond the displacement of the chlorine atom, the pyrazine core itself can be modified. Regioselective functionalization of the C-H bonds of the pyrazine ring is a more challenging but increasingly feasible transformation. Iron-catalyzed cross-coupling reactions have been reported for the direct C-H arylation of pyrazines with arylboronic acids, yielding monoarylated products. nih.gov

Another powerful technique for regioselective functionalization is directed ortho-metalation (DoM). This involves the use of a directing group on the ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond. researchgate.net The resulting organometallic intermediate can then be trapped with various electrophiles. While the thienyl group's directing ability in this context requires specific investigation, lithiation has been used to functionalize pyridines and other heterocycles with high regioselectivity. researchgate.netmdpi.comuni-muenchen.deacs.orgnih.gov For instance, lithiation of 2-chloropyridines can be directed to specific positions depending on the other substituents present. researchgate.netmdpi.com

Exploration of Side-Chain Elaboration and Extension Reactions

Side-chain elaboration involves modifying the existing thienyl substituent to build more complex structures. This can be achieved by first functionalizing the thiophene ring, as described in section 3.2, and then performing further reactions on the newly introduced group.

For example, if a formyl group were introduced onto the thiophene ring via Vilsmeier-Haack reaction, it could serve as a starting point for numerous subsequent transformations, such as Wittig reactions to form alkenes, reductive amination to form amines, or oxidation to a carboxylic acid. Similarly, a bromo-functionalized thiophene can participate in Sonogashira coupling reactions to introduce alkynyl side chains. These extensions significantly increase the molecular complexity and diversity accessible from the initial this compound scaffold.

Chemo- and Regioselectivity in Multi-Substituted Pyrazines

The presence of multiple reactive sites on the this compound scaffold—the C-Cl bond, the C-H bonds on the pyrazine ring, and the C-H bonds on the thiophene ring—makes chemo- and regioselectivity a critical consideration in its derivatization. The outcome of a reaction will depend on the reagents, catalysts, and conditions employed.

Chemoselectivity : This refers to the preferential reaction of a reagent with one functional group over another. For instance, in a palladium-catalyzed cross-coupling reaction, the choice of catalyst and ligand can determine whether the reaction occurs at the C-Cl bond or a C-H bond on the thiophene ring. Buchwald-Hartwig amination, for example, is highly selective for the C-Cl bond. wikipedia.orgresearchgate.net In contrast, specific conditions for direct C-H activation might favor reaction on the electron-rich thiophene ring over the electron-deficient pyrazine. mdpi.comnih.gov

Regioselectivity : This concerns the position at which a reaction occurs when multiple similar sites are available. In the case of C-H functionalization of the thiophene ring, selectivity for the C3, C4, or C5 positions can be controlled by the choice of catalyst and directing group. mdpi.com Similarly, for modifications to the pyrazine core, the electronic influence of the existing chloro and thienyl substituents will direct incoming reagents to a specific C-H position. nih.gov In polyhalogenated pyrazines, nucleophilic substitution often occurs preferentially at one position over another due to differing electronic activation. mdpi.comacs.org

Understanding and controlling these selectivity principles is paramount for the strategic and efficient synthesis of complex molecules derived from the this compound scaffold.

Applications in Medicinal Chemistry and Drug Discovery

Pharmacological Relevance of Pyrazine (B50134) and Thienyl Scaffolds

The pyrazine ring is a well-established pharmacophore found in numerous natural products and synthetic drugs. lifechemicals.com Its presence is noted in essential biomolecules like riboflavin (B1680620) and folic acid. lifechemicals.com Pyrazine derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. mdpi.com The versatility of the pyrazine nucleus has made it a fundamental component in the design of novel drug molecules, with many approved and experimental drugs incorporating this scaffold. lifechemicals.comresearchgate.net

Similarly, the thienyl group, a sulfur-containing aromatic heterocycle, is a common motif in medicinal chemistry. Thiophene-containing compounds are known for a broad spectrum of biological activities. nih.gov The incorporation of a thienyl moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy. For instance, the replacement of a phenyl ring with a thienyl group in certain compounds has been shown to improve activity. nih.gov

Antimicrobial and Anti-Infective Activities

The combination of pyrazine and thienyl moieties in 2-Chloro-5-(2-thienyl)pyrazine suggests its potential as an antimicrobial agent. Research into related structures supports this hypothesis.

Derivatives of pyrazine have demonstrated notable antibacterial activity. For example, certain pyrazine-based chalcones with chloro-substitutions have shown inhibitory effects against Staphylococcus species. nih.gov Furthermore, chloropyrazine-tethered pyrimidine (B1678525) derivatives have exhibited promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies on pyrazoline derivatives containing a thienyl group have also revealed antibacterial properties. jst.go.jp While direct studies on this compound are not extensively detailed, the known antibacterial profiles of both the pyrazine and thienyl scaffolds suggest a strong potential for antibacterial activity.

The antifungal potential of compounds containing pyrazine and thienyl groups has been an area of active investigation. Pyrazine analogues of chalcones have shown notable antifungal activity, particularly against Trichophyton interdigitale. nih.gov In some cases, the activity of these compounds was comparable to the commonly used antifungal drug fluconazole. nih.gov Additionally, chloropyrazine-tethered pyrimidine derivatives have demonstrated antifungal activity against strains like Candida tropicalis. mdpi.com While many synthesized thienyl derivatives have been tested, significant activity against Candida albicans has not always been observed. nih.gov

Pyrazinamide is a well-known first-line drug for the treatment of tuberculosis, highlighting the importance of the pyrazine scaffold in antimycobacterial drug discovery. lifechemicals.com Research has been conducted on various pyrazine derivatives for their activity against Mycobacterium tuberculosis. For instance, some halogenated pyrazine-based chalcones have shown inhibitory effects against M. kansasii and M. smegmatis with minimum inhibitory concentrations (MICs) comparable to isoniazid. nih.gov Derivatives of 2-Chloro-5-phenylpyrazine have also been synthesized and tested against Mycobacterium tuberculosis, showing significant activity.

Anticancer and Antiproliferative Investigations

The development of novel anticancer agents is a critical area of medicinal chemistry, and scaffolds like pyrazine and thienyl rings are frequently explored for this purpose.

While specific mechanism-based studies on this compound are not widely published, research on related compounds provides insights into potential mechanisms of action. Pyrazine derivatives have been investigated for their ability to inhibit various kinases and other enzymes involved in cancer cell proliferation. nih.gov For example, some pyrido[2,3-b]pyrazine (B189457) derivatives have shown selective inhibition of PI3K isozymes, which are crucial in cancer cell growth pathways.

In vitro cytotoxicity assays on human cancer cell lines have demonstrated the anticancer potential of various pyrazine-containing compounds. researchgate.net For instance, chloropyrazine-tethered pyrimidine derivatives have shown antiproliferative activity against prostate cancer cell lines. mdpi.com Similarly, pyrazoline derivatives incorporating a thienyl group have been evaluated for their cytotoxic effects on pancreatic and glioblastoma cell lines. mdpi.com The presence of the chloro and thienyl groups on the pyrazine ring of this compound suggests that it could interact with various biological targets implicated in cancer, making it a candidate for further investigation and development in oncology.

Structure-Activity Relationship (SAR) Studies in Oncology

The pyrazine scaffold, particularly when fused or substituted with other heterocyclic rings like thiophene (B33073), has demonstrated significant potential in the development of anticancer agents. oup.comnih.gov Structure-activity relationship (SAR) studies are crucial in optimizing these compounds to enhance their potency and selectivity against cancer cells.

Derivatives of this compound have been investigated for their antiproliferative activities. In one study, chloropyrazine-tethered pyrimidine hybrids were synthesized and evaluated. mdpi.com The position of heteroaryl rings on the pyrimidine scaffold was found to be critical for activity. A derivative featuring a 2″-thienyl ring demonstrated notable antiproliferative activity against the DU-145 prostate cancer cell line. mdpi.com The order of activity for different heteroaryl substitutions was determined to be 2″-pyridinyl > 4″-pyridinyl > 3″-pyridinyl > 2″-thienyl > 2″-furyl > 5″-pyrrolyl. mdpi.com

Further SAR studies on pyrazine-linked 2-aminobenzamides identified these molecules as selective inhibitors of Class I histone deacetylases (HDACs), which are frequently dysregulated in cancer. researchgate.net The addition of an aromatic moiety, such as a 2-thienyl ring, to the 2-aminobenzamide (B116534) group was found to enhance selectivity for HDAC1 and HDAC2 subtypes. researchgate.net This is attributed to the thienyl group filling an internal cavity of the enzyme's foot pocket near the catalytic region. researchgate.net Compound 21a , which contains this 2-thienyl substitution, showed high selectivity for HDAC1 and HDAC2 with IC50 values of 0.26 µM and 0.29 µM, respectively. researchgate.net

| Compound/Series | Target/Cell Line | Key Structural Features | Activity/Findings | Reference |

|---|---|---|---|---|

| Chloropyrazine-tethered pyrimidine hybrid | DU-145 (Prostate Cancer) | Contains a 2"-thienyl ring | Showed antiproliferative activity. The 2"-thienyl derivative was part of a series with varying heteroaryl rings. | mdpi.com |

| Pyrazine-linked 2-aminobenzamide (Compound 21a) | HDAC1, HDAC2 | 2-thienyl ring at position-5 of the 2-aminobenzamide | High selectivity for HDAC1 (IC50 = 0.26 µM) and HDAC2 (IC50 = 0.29 µM). | researchgate.net |

| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | U251 (Glioblastoma), AsPC-1 (Pancreatic) | 3-(2-thienyl) and 5-(4-chlorophenyl) groups | Most effective in the series with IC50 values of 11.9 µM (U251) and 16.8 µM (AsPC-1). | mdpi.com |

Therapeutic Potential in Other Disease Areas

Antithrombotic and Anti-inflammatory Applications

Pyrazine derivatives containing a thienyl group have shown potential as both antithrombotic and anti-inflammatory agents. google.com Certain pyrazine derivatives possess platelet aggregation-inhibiting activity, making them potentially useful for preventing conditions like cerebral thrombosis. google.com These same compounds can also exhibit cyclooxygenase-inhibiting activity, which is a common mechanism for anti-inflammatory drugs. google.comnih.gov

The combination of a chloro-substituent and a thiophene ring within a heterocyclic scaffold has been noted for yielding potent anti-inflammatory and antimicrobial activity in other series, such as cinnoline (B1195905) thiophene derivatives. thepharmajournal.com Specifically, chloro-substituted compounds demonstrated more potent activity compared to other halogenated analogues. thepharmajournal.com While not pyrazines, these findings suggest the favorable contribution of the chloro-thiophene combination to anti-inflammatory effects. Pyrazole-clubbed thiophene derivatives have also been synthesized and shown to have promising anti-inflammatory activity. nih.gov

Modulation of Adenosine (B11128) Receptors

The thienyl-pyrazine scaffold is a key component in the development of adenosine receptor (AR) antagonists. google.comnih.gov Adenosine receptors, particularly the A2A and A3 subtypes, are important targets for treating neurodegenerative and inflammatory diseases. ingentaconnect.comnih.gov

Research into new adenosine receptor antagonists has led to the synthesis of various heterocyclic structures, including pyrazolo[4,3-d]pyrimidin-7-amines. nih.gov In these series, derivatives with a 2-thienyl group at the 5-position showed high affinity for the human A3 adenosine receptor. nih.gov Similarly, a patent for pyrazine derivatives as A2B adenosine receptor antagonists highlights the utility of this core structure. google.com

A molecular simplification approach applied to related triazolo-quinoxaline scaffolds led to the synthesis of 8-chloro-1,2,4-triazolo[4,3-a]pyrazine derivatives. unifi.it One such compound, 8-Chloro-6-(2-thienyl)-2-phenyl google.comnih.govnih.govtriazolo[4,3-a]pyrazin-3-(2H)-one, was synthesized as part of a search for new neuroprotective agents acting as adenosine receptor antagonists.

Development of Bioactive Pyrazine Derivatives and Analogues

The core structure of this compound is a starting point for the development of a wide array of bioactive derivatives. imist.ma The pyrazine ring is considered a valuable pharmacophore, and its presence in clinically used drugs for diabetes, cancer, and infectious diseases underscores its importance. imist.ma

Synthetic strategies often involve the functionalization of the pyrazine ring to create more complex and potent molecules. For example, 2,5-bis(5-aryl-2-thienyl)pyrazines have been synthesized to create compounds with specific optical properties for use as environmentally responsive probes. oup.com In these molecules, the pyrazine core acts as an electron acceptor. oup.com

Other synthetic efforts focus on creating pyrazine-linked heterocycles to develop new antimicrobial agents. nih.gov Key precursors like 2-(2-cyanoacetamido)pyrazine can be used to build derivatives containing pyridine, thiazole, and chromene rings. nih.gov The antibacterial activity of these new molecules is then evaluated, with some showing potent inhibition against specific bacterial strains. nih.gov The synthesis of pyrazine-based thiazolidinone derivatives has also yielded compounds with significant antimicrobial activity. rjptonline.org

Molecular Hybridization Strategies in Drug Design

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single hybrid molecule. This approach aims to create compounds with improved affinity, better efficacy, or a more desirable safety profile. The this compound scaffold is well-suited for this strategy.

A clear example is the development of chloropyrazine-tethered pyrimidine derivatives. mdpi.com In this work, the chloropyrazine motif was hybridized with a pyrimidine ring, another important heterocyclic scaffold in medicinal chemistry. mdpi.com This strategy led to the creation of novel candidates for evaluation as antimicrobial and antiproliferative agents. mdpi.com

The principle of bioisosterism, a related concept, is also relevant. The thienyl ring is a well-known bioisostere of the phenyl ring, and its inclusion can modulate a compound's biological activity and physicochemical properties. sioc-journal.cn The design of thienyl chalcone (B49325) derivatives bearing a piperazine (B1678402) moiety was based on the principles of bioisosteres and molecular hybridization, leading to new compounds with selective antibacterial activities. sioc-journal.cn This highlights how combining different structural motifs, such as thiophene, pyrazine, and others, is a powerful tool for discovering new bioactive compounds. acs.org

Role As a Synthetic Building Block in Materials Science and Functional Molecule Design

Design of Functional Organic Materials

The distinct electronic characteristics of the pyrazine (B50134) and thiophene (B33073) rings make 2-Chloro-5-(2-thienyl)pyrazine a valuable precursor for functional organic materials. The electron-withdrawing nature of the pyrazine ring and the electron-donating properties of the thiophene ring create an intrinsic donor-acceptor (D-A) structure. This arrangement is fundamental to designing materials with specific electronic and optical properties, which are essential for a range of modern technologies.

Optoelectronic Applications and Photophysical Properties

Pyrazine-functionalized π-conjugated materials are of considerable interest for their favorable charge transfer properties, which are critical for optoelectronic applications. rsc.org The incorporation of thienyl-pyrazine units into larger molecular structures has been shown to significantly influence their photophysical behavior, leading to materials suitable for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.org

Derivatives of thienyl-pyrazine are known to exhibit absorption and emission spectra that can be tuned by modifying the molecular structure. For instance, the incorporation of thieno[3,4-b]pyrazine (B1257052) (a related fused structure) moieties into D-A-D oligomers induces a significant redshift in absorption and emission, extending into the near-infrared (NIR) region, and simultaneously reduces their energy gaps to approximately 1.4–1.6 eV. researchgate.net This shift is attributed to an increased coplanarity and enhanced quinoidal character of the molecular core, which promotes π-electron delocalization and facilitates photoinduced charge transfer processes. researchgate.net

Research on related 2,5-di(aryleneethynyl)pyrazine derivatives has demonstrated that the nitrogen atoms in the pyrazine ring lower the HOMO-LUMO gap compared to analogous benzene (B151609) structures, enhancing the electron-transporting properties of the material. researchgate.net When used as a dopant in OLEDs, a pyrazine derivative significantly improved the external quantum efficiencies of the device. researchgate.net The specific photophysical properties of materials derived from this compound are highly dependent on the final molecular architecture achieved through chemical synthesis.

| Property | Value | Reference |

|---|---|---|

| Absorption Max (λabs) in CH2Cl2 | 683 nm | researchgate.net |

| Emission Max (λem) in CH2Cl2 | 811 nm | researchgate.net |

| Optical Energy Gap (Egopt) | 1.58 eV | researchgate.net |

| Electrochemical Energy Gap (Egel) | 1.63 eV | researchgate.net |

Conjugated Systems and Polymer Precursors

The structure of this compound is well-suited for its use as a monomer in the synthesis of conjugated polymers and oligomers. The reactive chlorine atom provides a handle for polymerization reactions, most notably through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. These reactions allow for the systematic extension of the π-conjugated system by linking the thienyl-pyrazine unit with other aromatic or heteroaromatic building blocks.

The resulting polymers and oligomers possess extended π-electron delocalization along the polymer backbone, a key requirement for semiconducting behavior. The alternating donor (thiophene) and acceptor (pyrazine) units can lead to polymers with low bandgaps, which is advantageous for applications in organic electronics, particularly in NIR absorbing solar cells and electrochromic devices. researchgate.net For example, novel linear oligoheterocycles based on substituted tetrazines, which are also nitrogen-rich heterocycles, have been synthesized with pendant thienyl groups as precursors for new conjugated polymers. researchgate.net The synthesis of such materials often involves the reaction of a halogenated precursor with a stannylated or boronic acid-functionalized comonomer. researchgate.net The versatility of this compound allows it to be a key component in creating a wide array of conjugated materials with tunable properties.

Scaffold for Combinatorial Library Design and High-Throughput Screening

In drug discovery and materials science, the generation of chemical libraries around a core molecular structure, or scaffold, is a common strategy for identifying new lead compounds. rjdentistry.com The this compound molecule is an ideal scaffold for combinatorial library synthesis due to its rigid structure and the presence of a reactive chlorine atom. This chlorine can be readily displaced or used in cross-coupling reactions with a wide variety of reactants, allowing for the rapid generation of a diverse set of derivatives.

By reacting this compound with a collection of amines, alcohols, boronic acids, or other nucleophiles, a large library of compounds can be synthesized in parallel. nih.gov Each compound in the library retains the core thienyl-pyrazine structure but features a different substituent at the 2-position of the pyrazine ring. This approach allows for the systematic exploration of the chemical space around the scaffold. The resulting libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. snv63.ru For instance, a similar strategy has been employed to prepare a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, where a common intermediate was diversified to generate hundreds of related compounds for biological evaluation. nih.gov

Intermediate in Agrochemical and Specialty Chemical Syntheses

Halogenated heterocyclic compounds are fundamental intermediates in the production of a wide range of specialty chemicals, including agrochemicals. chemicalbook.com Chloro-substituted pyridines and pyrazines, in particular, are precursors to numerous commercially important insecticides and herbicides. chemicalbook.comepo.org For example, 2-chloro-5-chloromethylpyridine is a key intermediate for neonicotinoid insecticides. chemicalbook.comccspublishing.org.cn

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 2-Chloro-5-(2-thienyl)pyrazine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show signals corresponding to the five protons on the pyrazine (B50134) and thiophene (B33073) rings. The pyrazine ring contains two protons, while the thiophene ring has three. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will cause the pyrazine protons to appear at a lower field (higher ppm) compared to the thiophene protons. The expected chemical shifts are influenced by the electronic environment and spin-spin coupling between adjacent protons.

Pyrazine Protons: The two protons on the pyrazine ring are expected to appear as singlets or doublets in the aromatic region, typically between 8.0 and 9.0 ppm.

Thiophene Protons: The three protons on the thiophene ring will exhibit characteristic coupling patterns. The proton adjacent to the sulfur atom typically appears at a different chemical shift than the other two. These protons are expected to resonate between 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum will provide information on the eight distinct carbon atoms in the molecule. The carbons in the pyrazine ring, particularly the one bonded to the chlorine atom, are expected to be significantly deshielded and appear at a lower field.

Pyrazine Carbons: The carbon atom attached to the chlorine (C-Cl) would likely resonate in the 150-160 ppm range. The other carbon atoms of the pyrazine ring would appear at slightly higher fields.

Thiophene Carbons: The carbon atoms of the thiophene ring typically appear in the 120-145 ppm range. The carbon atom at the junction with the pyrazine ring will be influenced by both ring systems.

2D NMR Spectroscopy Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons on the thiophene ring, helping to assign their specific positions. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the ¹H and ¹³C assignments.

| Predicted NMR Data for this compound | |

|---|---|

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Pyrazine) | 8.0 - 9.0 |

| ¹H (Thiophene) | 7.0 - 8.0 |

| ¹³C (C-Cl on Pyrazine) | 150 - 160 |

| ¹³C (Other Pyrazine C) | 140 - 150 |

| ¹³C (Thiophene) | 120 - 145 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic transitions. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions due to its conjugated aromatic and heteroaromatic system.

π→π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are typically observed as strong absorption bands, likely below 300 nm, arising from the conjugated system formed by the pyrazine and thiophene rings.

n→π Transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and sulfur lone pairs) to antibonding π* orbitals. These transitions are generally weaker in intensity and appear at longer wavelengths (above 300 nm) compared to π→π* transitions. The presence of heteroatoms like nitrogen in the pyrazine ring makes these transitions possible.

The solvent used can influence the position of these absorption bands; polar solvents can cause a blue shift (to shorter wavelengths) in n→π* transitions.

| Expected Electronic Transitions for this compound | ||

|---|---|---|

| Transition Type | Expected Wavelength (λmax) Range | Relative Intensity |

| π→π | 250 - 300 nm | High |

| n→π | > 300 nm | Low |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

The analysis would yield:

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal lattice. For example, related heterocyclic compounds like 2-Chloro-5-(chloromethyl)pyridine crystallize in a monoclinic system with a P21/c space group. researchgate.net

Unit Cell Dimensions: Provides the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all bond distances and angles within the molecule, confirming the connectivity and geometry.

Intermolecular Interactions: Reveals how molecules are packed in the crystal, identifying non-covalent interactions like π-π stacking or halogen bonding that stabilize the solid-state structure. For instance, studies on similar pyrazine structures have shown molecules linked by π-π interactions involving the aromatic rings.

Without experimental data, one can hypothesize that the molecule would be largely planar, although there might be a slight twist between the pyrazine and thiophene rings.

Mass Spectrometry Techniques (e.g., HRMS, MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) HRMS would be used to determine the exact mass of the molecular ion with high precision. For this compound (C₈H₅ClN₂S), the expected monoisotopic mass is approximately 195.9862 g/mol . The measured exact mass would confirm the elemental formula, as the unique isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+ and M+2 peak pattern.

Fragmentation Pattern Under electron ionization (EI), the molecule would likely fragment in predictable ways. Common fragmentation pathways could include the loss of a chlorine atom, cleavage of the bond between the two rings, or fragmentation of the thiophene or pyrazine ring.

MALDI-TOF Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly useful for analyzing molecules with minimal fragmentation. For this compound, MALDI-TOF would primarily show the protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton.

| Predicted Mass Spectrometry Data for this compound | |

|---|---|

| Parameter | Expected Value (m/z) |

| Molecular Formula | C₈H₅ClN₂S |

| Monoisotopic Mass (M) | 195.9862 |

| [M+H]⁺ (Protonated Ion) | 196.9935 |

| Isotopic Peak (M+2) | 197.9833 (approx. 32% intensity of M) |

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazine and thiophene rings are expected in the 1400-1600 cm⁻¹ region. These bands confirm the presence of the aromatic ring systems.

C-S Stretching: The thiophene ring should exhibit C-S stretching vibrations, which are often weak and can be found in the fingerprint region, typically around 600-800 cm⁻¹.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a strong absorption in the 600-800 cm⁻¹ range.

Analysis of related compounds, such as 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, confirms the assignment of vibrations in these regions through both experimental and theoretical DFT calculations. researchgate.net

| Predicted FT-IR Absorption Bands for this compound | |

|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=N/C=C Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-S Stretch | 600 - 800 |

Theoretical and Computational Chemistry of 2 Chloro 5 2 Thienyl Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov A typical DFT study on 2-Chloro-5-(2-thienyl)pyrazine would involve geometry optimization, where the molecule's lowest energy structure is determined. youtube.com This is commonly achieved using a hybrid functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to accurately describe the electron distribution. nih.gov

The optimization process yields key geometric parameters. For this compound, this would likely reveal a largely planar structure, with a small dihedral angle between the pyrazine (B50134) and thiophene (B33073) rings. The electron-withdrawing nature of the chlorine atom and the pyrazine ring, combined with the electron-rich thiophene ring, influences the bond lengths and charge distribution across the molecule. osi.lvmdpi.com

Illustrative optimized geometric parameters are presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(pyrazine)-C(thienyl) | 1.475 |

| C(pyrazine)-Cl | 1.740 | |

| C(thiophene)-S | 1.720 | |

| Bond Angles (°) | C-C-Cl (pyrazine) | 118.5 |

| C-C-C (inter-ring) | 125.0 | |

| Dihedral Angle (°) | Cl-C-C-C (inter-ring) | 179.5 |

Note: These are hypothetical values representative of what a DFT calculation would yield.

Furthermore, DFT calculations provide critical information about the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (Egap) are fundamental descriptors of chemical reactivity, kinetic stability, and electronic transport properties. e-asct.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -6.58 | Relates to electron-donating ability |

| LUMO Energy | -2.45 | Relates to electron-accepting ability |

| HOMO-LUMO Gap (Egap) | 4.13 | Indicator of chemical reactivity and stability |

Note: These are hypothetical values based on analogous compounds. e-asct.orgmostwiedzy.pl

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. mdpi.com It is the primary method for simulating ultraviolet-visible (UV-Vis) absorption spectra by calculating vertical excitation energies and oscillator strengths (f), which correspond to the probability of a given electronic transition.

For this compound, TDDFT calculations would predict the absorption wavelengths (λmax) arising from electronic transitions, typically from π orbitals on the conjugated system to corresponding π* orbitals (π → π* transitions). The analysis would identify the main orbital contributions to each excitation, such as the HOMO→LUMO transition. It is important to note that TDDFT performance can sometimes be less accurate for thiophene-containing compounds, potentially leading to incorrect ordering of excited states or deviations from experimental spectra. nih.govacs.org

A hypothetical summary of the lowest-energy electronic transitions is provided below.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 3.65 | 340 | 0.75 | HOMO → LUMO (95%) |

| S0 → S2 | 4.10 | 302 | 0.12 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.45 | 278 | 0.08 | HOMO → LUMO+1 (91%) |

Note: These are illustrative values representative of what a TDDFT calculation would yield for a conjugated thienyl-pyrazine system.

Molecular Modeling and Simulations

Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior and properties of molecules.

By leveraging the electronic descriptors obtained from DFT calculations, it is possible to predict various properties and establish structure-property relationships. researchgate.net Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's stability and reactivity. nih.govchemrxiv.org

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Harder molecules have a larger Egap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

| Quantum Chemical Descriptor | Formula | Predicted Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.515 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.065 |

| Global Electrophilicity (ω) | μ2 / 2η | 4.94 |

Note: These are hypothetical values calculated from the illustrative HOMO/LUMO energies in the previous section.

These descriptors are invaluable in medicinal chemistry for predicting how structural modifications, such as substituting the chlorine atom, might alter the molecule's reactivity and potential biological activity.

Conformational analysis is used to identify the most stable three-dimensional arrangements of a molecule. researchgate.net For this compound, the primary source of flexibility is the rotation around the single bond connecting the pyrazine and thiophene rings. Computational methods can map the potential energy surface by systematically rotating this bond and calculating the energy at each step. cwu.edu This process identifies the global minimum energy conformation and the energy barriers to rotation.

The most stable conformation is expected to be near-planar to maximize π-conjugation between the two aromatic rings. However, minor steric hindrance between hydrogen atoms adjacent to the inter-ring bond could lead to a slightly twisted global minimum.

| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.5 | Eclipsed (planar) |

| 30° | 0.0 | Twisted (Global Minimum) |

| 90° | 2.5 | Perpendicular (Transition State) |

| 180° | 0.8 | Anti-planar |

Note: This table provides illustrative data for a potential energy scan, suggesting a slightly twisted, low-energy conformation is most stable.

Molecular Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Pyrazine derivatives are known to act as inhibitors for various protein families, particularly kinases. researchgate.net

A hypothetical docking study of this compound could be performed against a target like PIM-1 kinase, which is implicated in cancer. japsonline.comresearchgate.net The study would predict the binding affinity, typically expressed as a docking score in kcal/mol, and the specific molecular interactions stabilizing the ligand-protein complex. Key interactions often include hydrogen bonds with backbone or side-chain residues, as well as π-π stacking between the ligand's aromatic rings and residues like phenylalanine or tyrosine.

| Parameter | Predicted Finding |

| Protein Target | PIM-1 Kinase |

| Binding Site | ATP-binding pocket |

| Docking Score | -7.8 kcal/mol |

| Key H-Bond Interactions | Pyrazine Nitrogen with backbone NH of Val126 |

| Key Hydrophobic/π-Interactions | Thiophene ring with side chain of Phe49 |

| Other Interactions | Chlorine atom with hydrophobic pocket |

Note: These are hypothetical but plausible results for a molecular docking simulation, based on studies of similar kinase inhibitors. japsonline.comeco-vector.com

Such studies can guide the rational design of more potent and selective inhibitors by suggesting modifications to the molecular structure to enhance these key binding interactions.

Ligand-Protein Binding Affinity Predictions

There are currently no published studies that predict the binding affinity of this compound with any specific protein targets. To generate such predictions, computational chemists would typically employ molecular docking simulations. This process would involve:

Selection of a Protein Target: Based on the structural similarity of this compound to other known bioactive molecules, a relevant protein target (such as a kinase, receptor, or enzyme) would be selected.

Molecular Docking: The 3D structure of this compound would be docked into the binding site of the chosen protein.

Calculation of Binding Affinity: Scoring functions within the docking software would then calculate the predicted binding affinity, typically expressed in kcal/mol. This value indicates the strength of the interaction between the ligand and the protein.

Without such a study, a data table for predicted binding affinities cannot be constructed.

Interactive Data Table: Predicted Ligand-Protein Binding Affinities (Illustrative) No data available in current literature.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Docking Software Used |

|---|

Identification of Key Interaction Sites

The identification of key interaction sites is a direct outcome of molecular docking studies. The analysis of the docked pose of this compound within a protein's binding pocket would reveal the specific amino acid residues involved in the interaction. These interactions could include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between the aromatic rings of the thienyl and pyrazine moieties and aromatic amino acid residues.

Halogen Bonds: The chlorine atom on the pyrazine ring could potentially form halogen bonds with electron-rich atoms in the binding site.

A detailed analysis would pinpoint which of these interactions are crucial for binding and would be presented in a table. As no such studies have been published, this information is not available.

Interactive Data Table: Key Ligand-Protein Interactions (Illustrative) No data available in current literature.

| Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

|---|

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to understand and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

A HOMO-LUMO analysis for this compound would require quantum chemical calculations, typically using DFT methods. These calculations would provide:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Indices: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These indices provide quantitative measures of the molecule's reactivity.

As no such computational studies for this compound have been reported, the specific values for its HOMO-LUMO energies and reactivity indices are unknown.

Interactive Data Table: FMO Analysis and Reactivity Indices (Illustrative) No data available in current literature.

| Parameter | Value (eV) | Computational Method | Basis Set |

|---|---|---|---|

| EHOMO | Data Not Available | Data Not Available | Data Not Available |

| ELUMO | Data Not Available | Data Not Available | Data Not Available |

| Energy Gap (ΔE) | Data Not Available | Data Not Available | Data Not Available |

| Ionization Potential | Data Not Available | Data Not Available | Data Not Available |

| Electron Affinity | Data Not Available | Data Not Available | Data Not Available |

| Electronegativity (χ) | Data Not Available | Data Not Available | Data Not Available |

| Chemical Hardness (η) | Data Not Available | Data Not Available | Data Not Available |

Patent Landscape and Commercial Research Trends

Analysis of Key Patent Filings Involving Pyrazine-Thienyl Compounds

A review of the patent landscape reveals a strategic focus on the development of novel pyrazine-thienyl compounds for a range of therapeutic and industrial applications. These filings underscore the perceived value of this chemical scaffold in addressing unmet needs in medicine and agriculture.

Key patent filings often center on the synthesis of novel derivatives and their application as bioactive agents. For instance, a notable European patent application (EP0194686A1) discloses a series of pyrazine (B50134) derivatives, including those with a thienyl group, for their potent platelet aggregation-inhibiting and cyclooxygenase-inhibiting activities. google.com This suggests their potential utility as antithrombotic and anti-inflammatory agents. google.com The patent details the synthesis of compounds like 2,3-bis(p-methoxyphenyl)-5-(2-thienylmethyl)pyrazine, highlighting the structural diversity being explored. google.com

Furthermore, patents in the agrochemical sector describe pyrazine compounds for the control of invertebrate pests. googleapis.com While not always specifying a thienyl substituent, these patents establish the pyrazine core as a valuable framework for the development of new pesticides. googleapis.com The inclusion of various heterocyclic groups, with thienyl being a prominent example, is a common strategy to modulate the biological activity and spectrum of these compounds. googleapis.com

The following interactive table summarizes representative patent filings involving pyrazine-thienyl and related compounds, illustrating the breadth of innovation in this area.

| Patent Number | Title | Assignee | Key Application Areas |

| EP0194686A1 | Pyrazine derivatives | Not Specified | Platelet aggregation inhibition, Anti-inflammatory |

| US9359308B2 | Pyrazine kinase inhibitors | Not Specified | Inhibition of Syk kinase for treating inflammatory and autoimmune diseases |

| EP4140995A1 | Pyrazine compounds for the control of invertebrate pests | Not Specified | Agrochemicals, Pesticides |

| CN112979565B | Synthetic method of 2-chloro-5-(difluoromethoxy) pyrazine | Not Specified | Organic synthesis, Medicinal chemistry intermediates |

Emerging Areas in Industrial Applications and Academic-Industrial Collaborations

Beyond the established fields of pharmaceuticals and agrochemicals, pyrazine-thienyl compounds are finding applications in novel industrial areas. Research into thieno[3,4-b]pyrazines, a class of fused pyrazine-thiophene heterocycles, has revealed their potential as low band gap organic materials. This opens up possibilities for their use in organic electronics, such as in the fabrication of organic solar cells and light-emitting diodes. The ability to tune the electronic properties of these materials through chemical modification makes them particularly attractive for these applications.

While specific, large-scale academic-industrial collaborations focused solely on 2-Chloro-5-(2-thienyl)pyrazine are not widely publicized, the broader field of heterocyclic chemistry is rife with such partnerships. The development of complex molecules for drug discovery and materials science often necessitates the combined expertise of academic research groups and the resources of industrial partners. mdpi.com It is anticipated that as the potential of pyrazine-thienyl compounds becomes more widely recognized, dedicated collaborations will emerge to accelerate their development and commercialization. The intricate synthesis and specialized testing required for these compounds make them ideal candidates for joint ventures between universities and chemical or pharmaceutical companies.

Strategic Importance in Pharmaceutical and Agrochemical Industries

The strategic importance of pyrazine-thienyl compounds in the pharmaceutical and agrochemical sectors is rooted in the versatile and often synergistic properties of the pyrazine and thiophene (B33073) rings.

In the pharmaceutical industry , the pyrazine nucleus is a well-established pharmacophore found in numerous approved drugs. mdpi.commdpi.com Its incorporation into a molecule can enhance metabolic stability, modulate solubility, and provide key hydrogen bonding interactions with biological targets. The thienyl group, as a bioisostere of a phenyl ring, offers a way to modify a compound's pharmacokinetic profile and can lead to improved potency and selectivity. The combination of these two moieties in compounds like this compound presents a compelling strategy for the development of new therapeutics. A significant area of interest is in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.govresearchgate.net The pyrazine scaffold has been successfully utilized in the design of potent and selective kinase inhibitors. nih.govresearchgate.net

In the agrochemical industry , the drive for new active ingredients with improved efficacy, better safety profiles, and novel modes of action is constant. Pyrazine derivatives have been investigated as herbicides and pesticides. google.comresearchgate.net The introduction of a thienyl group can influence the compound's spectrum of activity against various pests and its environmental persistence. The development of pyrazine-based pesticides offers a potential alternative to existing chemistries, which is crucial in managing the evolution of resistance in pest populations.

The table below outlines the strategic advantages of the pyrazine-thienyl scaffold in these key industries.

| Industry | Strategic Advantages of Pyrazine-Thienyl Scaffold |

| Pharmaceutical | - Access to novel chemical space for drug discovery. mdpi.com - Potential for improved potency and selectivity, particularly for kinase inhibitors. nih.gov - Favorable pharmacokinetic properties due to the combination of pyrazine and thienyl moieties. |

| Agrochemical | - Development of new active ingredients with potentially novel modes of action. - Opportunity to overcome existing pest resistance mechanisms. - Potential for favorable environmental and toxicological profiles. |

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Chloro-5-(2-thienyl)pyrazine?

The synthesis of this compound typically involves cross-coupling reactions or direct functionalization of pyrazine precursors. Key methods include:

- Suzuki-Miyaura Coupling : Reacting 2,5-dichloropyrazine with 2-thienylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–90°C. This method offers regioselectivity for the 5-position .

- Chlorination of Pyrazinones : Starting from 5-(2-thienyl)pyrazin-2(1H)-one, chlorination with thionyl chloride (SOCl₂) under reflux conditions introduces the chlorine atom at the 2-position. This approach achieves yields >75% with minimal byproducts .

Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using GC-MS or HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify thienyl substituents (δ 6.8–7.2 ppm for thiophene protons) and pyrazine ring protons (δ 8.5–9.0 ppm). Chlorine substitution deshields adjacent carbons .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 211.02 for C₈H₅ClN₂S).

- X-ray Crystallography : Resolve regiochemistry and confirm planarity of the pyrazine-thienyl system .

Note : Differential Scanning Calorimetry (DSC) can assess thermal stability (decomposition >200°C) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Competing dimerization or over-chlorination is common. Mitigation strategies include:

- Temperature Control : Lowering reaction temperatures (e.g., 0–25°C) during chlorination steps reduces radical-mediated side products .

- Catalyst Screening : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency and reduce Pd residue .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve boronic acid solubility in Suzuki reactions, but may require post-reaction purification via column chromatography (silica gel, 10–20% EtOAc/hexane) .

Case Study : In a synthesis of analogous compounds, adjusting the thionyl chloride stoichiometry to 1.2 equivalents minimized over-chlorination .

Advanced: How do structural modifications at the pyrazine 5-position influence biological activity?

Substitutions at the 5-position (e.g., thienyl vs. phenyl groups) alter electronic and steric properties, impacting bioactivity:

- Antiviral Activity : Derivatives like 5-chloro-2-(2-thienyl)pyrido[3,4-b]pyrazine showed moderate inhibition of HIV-1 (IC₅₀ = 12 µM) due to enhanced π-stacking with viral protease active sites .

- Antimicrobial Efficacy : Electron-withdrawing groups (e.g., CF₃) at the 5-position increase microbial membrane penetration, but thienyl groups balance lipophilicity and solubility (logP ≈ 2.5) .

Experimental Design : Compare EC₅₀ values across analogues using standardized cell-based assays (e.g., MTT for cytotoxicity) .

Data Contradiction: How should researchers address discrepancies in reported biological activities of thienyl-pyrazine derivatives?

Contradictory data (e.g., varying IC₅₀ values for HIV inhibition) may arise from:

- Assay Variability : Differences in cell lines (e.g., MT-4 vs. PBMCs) or viral strains (HIV-1 IIIB vs. NL4-3) .

- Compound Purity : Impurities >2% (e.g., unreacted dichloropyrazine) can skew results. Validate purity via HPLC (>98%) before testing .

- Solubility Artifacts : Use DMSO concentrations <0.1% in cell culture to avoid false negatives .

Resolution : Replicate studies under harmonized protocols (e.g., NIH AIDS Reagent Program guidelines) and report detailed synthetic/analytical data .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?

- DFT Calculations : B3LYP/6-31G* models reveal the C2 chlorine has higher electrophilicity (Fukui index f⁻ = 0.15) than C5, favoring SNAr at C2 .

- Solvent Effects : PCM models show DMSO stabilizes transition states, reducing activation energy by 10–15 kcal/mol compared to THF .

Application : Use Gaussian 16 or ORCA to simulate reaction pathways and prioritize synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.